(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Overview
Description
®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is known for its ability to facilitate highly stereoselective transformations, making it a valuable tool in organic chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the reaction of 1,1’-binaphthyl-2,2’-diyl hydrogenphosphate with diphenylphosphine. The reaction is carried out under inert conditions, often using a base such as sodium hydride to deprotonate the hydrogenphosphate group, facilitating the nucleophilic attack by diphenylphosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the hydrogenphosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound. These products retain the chiral properties of the parent compound, making them useful in further asymmetric synthesis .
Scientific Research Applications
Chemistry
In chemistry, ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is used as a ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the production of chiral molecules with high optical purity .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity .
Medicine
In medicine, the compound is explored for its potential in drug development. Its ability to induce chirality in pharmaceutical compounds can lead to the development of more effective and selective drugs .
Industry
Industrially, ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is used in the production of fine chemicals and advanced materials. Its role in catalysis makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its ability to coordinate with metal centers in catalytic cycles. The phosphine groups act as electron donors, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene
- ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate derivatives
Uniqueness
Compared to similar compounds, ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate offers higher enantioselectivity and stability in catalytic reactions. Its unique structure allows for more efficient coordination with metal centers, making it a preferred choice in asymmetric synthesis .
Properties
IUPAC Name |
(16-diphenylphosphanyl-13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H31O4P3/c45-51(46)47-43-39(49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)48-51)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30H,(H,45,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWMNVGVPJEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6P(C8=CC=CC=C8)C9=CC=CC=C9)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H31O4P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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